4-Methylpent-2-ynoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

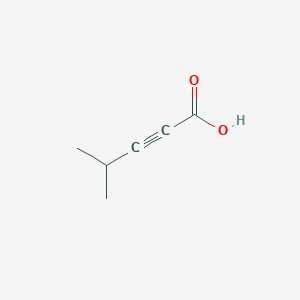

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methylpent-2-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h5H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIRASYNLSFTIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C#CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65199-69-1 | |

| Record name | 4-methylpent-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylpent-2-ynoic Acid: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-methylpent-2-ynoic acid. As a molecule of interest in organic synthesis, its unique structural features—a terminal carboxylic acid and an internal alkyne—confer a versatile reactivity profile. This document aims to serve as a valuable resource for researchers exploring its potential applications in medicinal chemistry and materials science.

Nomenclature and Structural Elucidation

This compound, a derivative of pentynoic acid, is characterized by a five-carbon chain with a methyl group at the fourth carbon and a carbon-carbon triple bond between the second and third carbons. Its chemical formula is C₆H₈O₂.

Key Structural Features:

-

Carboxylic Acid Group (-COOH): This functional group imparts acidic properties to the molecule and serves as a handle for various chemical transformations, including esterification and amidation.

-

Internal Alkyne (-C≡C-): The triple bond is a region of high electron density, making it susceptible to a wide range of addition reactions. The position of the alkyne influences its reactivity and the regioselectivity of its reactions.

-

Isopropyl Group (-CH(CH₃)₂): The branched alkyl group at the 4-position influences the molecule's physical properties, such as its solubility and steric hindrance in chemical reactions.

A key challenge in the study of this molecule is the limited availability of experimentally derived data. Much of the publicly available information is predicted, necessitating a careful and critical approach to its use in experimental design.

Physicochemical and Spectroscopic Properties

Due to the scarcity of published experimental data for this compound, the following table includes predicted values from reputable chemical databases. These values provide a useful starting point for experimental planning but should be confirmed through empirical measurement.

| Property | Predicted Value | Data Source |

| Molecular Weight | 112.13 g/mol | PubChem |

| Boiling Point | 275.8 ± 23.0 °C at 760 mmHg | ChemBK |

| Melting Point | 36-40 °C | ChemBK |

| Density | 1.243 ± 0.06 g/cm³ | ChemBK |

| Solubility | Soluble in water | ChemBK |

| pKa | Not available | - |

| LogP | 1.5 | PubChemLite |

Spectroscopic Profile

Spectroscopic analysis is essential for the unequivocal identification and characterization of this compound. Below are the expected key features in its NMR, IR, and Mass spectra, based on the general principles of spectroscopy and data for analogous structures.

¹H NMR Spectroscopy (Predicted):

-

-COOH Proton: A broad singlet typically in the region of 10-13 ppm.

-

-CH- Proton (C4): A multiplet due to coupling with the adjacent methyl protons.

-

-CH₃ Protons (C5 and methyl on C4): Doublets in the aliphatic region (around 1.2 ppm).

¹³C NMR Spectroscopy (Predicted):

-

-C=O Carbon (C1): In the range of 170-185 ppm.

-

Alkynyl Carbons (C2 and C3): Typically found between 70 and 90 ppm.

-

-CH- Carbon (C4): In the aliphatic region.

-

-CH₃ Carbons (C5 and methyl on C4): In the upfield aliphatic region.

Infrared (IR) Spectroscopy (Predicted):

-

O-H Stretch (from -COOH): A very broad band from 2500 to 3300 cm⁻¹.

-

C=O Stretch (from -COOH): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C≡C Stretch: A weak to medium intensity peak in the range of 2190-2260 cm⁻¹. The internal nature of the alkyne may result in a weaker signal.

-

C-H Stretches: In the 2850-3000 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the molecule (m/z = 112.0524).

-

Key Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of the carboxylic acid group (-COOH, loss of 45 m/z) and cleavage adjacent to the isopropyl group.

Synthesis of this compound

The synthesis of α,β-alkynoic acids can be achieved through various methods. A common and reliable approach involves the carboxylation of a terminal alkyne. The following is a representative protocol for the synthesis of this compound.

Representative Synthesis Protocol: Carboxylation of 3-Methyl-1-butyne

This two-step procedure involves the deprotonation of a terminal alkyne to form an acetylide, followed by quenching with carbon dioxide.

Step 1: Formation of the Lithium Acetylide

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-methyl-1-butyne in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the stirred solution via the dropping funnel.

-

Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

Step 2: Carboxylation

-

While maintaining the temperature at -78 °C, bubble dry carbon dioxide gas through the solution for 2-3 hours. Alternatively, pour the acetylide solution over crushed dry ice.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Acidify the aqueous layer with hydrochloric acid (HCl) to a pH of approximately 2.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The dual functionality of this compound makes it a versatile building block in organic synthesis. Its reactivity can be broadly categorized by transformations involving the carboxylic acid and the alkyne.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amidation: Conversion to amides via activation (e.g., with thionyl chloride to form the acid chloride) followed by reaction with an amine.

-

Reduction: Reduction to the corresponding alcohol, 4-methylpent-2-yn-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reactions of the Alkyne Group

The internal alkyne is a site of rich chemical reactivity:

-

Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction (e.g., sodium in liquid ammonia). Complete reduction to the corresponding alkane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).

-

Halogenation: Addition of halogens (e.g., Br₂, Cl₂) across the triple bond to form dihaloalkenes.

-

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) to yield vinyl halides.

-

Cycloaddition Reactions: The alkyne can participate as a dienophile or dipolarophile in various cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, to construct complex cyclic systems.

-

Decarboxylative Coupling: Alkynoic acids are known to undergo decarboxylative reactions where the carboxylic acid is lost, and the resulting alkynyl fragment can participate in coupling reactions.[1] This provides a pathway to generate substituted alkynes.

-

Cascade Reactions: In the presence of metal catalysts, alkynoic acids can react with dinucleophiles in cascade reactions to form complex heterocyclic structures.[2]

Caption: Key reaction pathways of this compound.

Potential Applications

The versatile reactivity of this compound makes it a promising starting material or intermediate in several areas:

-

Drug Discovery: The ability to generate diverse molecular scaffolds through its various reactions makes it a valuable building block for the synthesis of novel small molecules with potential therapeutic applications.

-

Materials Science: Alkynoic acids can be used in the synthesis of polymers and other advanced materials. The rigid alkyne unit can impart unique structural and electronic properties to these materials.

-

Agrochemicals: As an intermediate, it could be employed in the synthesis of new pesticides and herbicides.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a molecule with significant potential in organic synthesis due to its bifunctional nature. While the current body of experimental data on its specific properties is limited, its reactivity can be reliably predicted based on the well-established chemistry of carboxylic acids and internal alkynes. This guide provides a foundational understanding of its properties, a practical approach to its synthesis, and an overview of its potential reactivity, thereby equipping researchers with the necessary information to explore its applications in their respective fields. Further experimental investigation into its physicochemical properties and reactivity is warranted to fully unlock its synthetic utility.

References

4-Methylpent-2-ynoic acid CAS number

An In-depth Technical Guide to 4-Methylpent-2-ynoic Acid: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract

This compound is a structurally intriguing organic molecule featuring a terminal isopropyl group conjugated to an alkynoic acid moiety. As a non-commercial compound, it lacks an extensive body of published experimental data and does not currently have a registered CAS number. This guide serves as a comprehensive technical and synthetic overview, designed to bridge this information gap for research and development professionals. We provide a detailed, mechanistically justified synthetic protocol, outline the anticipated spectroscopic characteristics for structural verification, and explore the compound's significant potential as a versatile building block in medicinal chemistry and drug discovery. The strategic importance of its constituent functional groups—the carboxylic acid for amide coupling and the alkyne for bioorthogonal "click" chemistry—is discussed in the context of modern pharmaceutical development workflows.

Compound Identification and Physicochemical Profile

Precise identification is critical for any chemical entity. While a CAS Registry Number has not been assigned, this compound is uniquely defined by its structure and associated identifiers.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| PubChem CID | 12456339 | --INVALID-LINK--[1] |

| Molecular Formula | C₆H₈O₂ | PubChemLite[2] |

| Molecular Weight | 112.13 g/mol | PubChemLite[2] |

| SMILES | CC(C)C#CC(=O)O | PubChemLite[2] |

| InChI Key | RQIRASYNLSFTIG-UHFFFAOYSA-N | PubChemLite[2] |

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable estimations for key properties. The following data is predicted and should be used as a guideline for experimental design.

| Property | Predicted Value | Source |

| XlogP | 1.5 | PubChemLite[2] |

| Monoisotopic Mass | 112.05243 Da | PubChemLite[2] |

| Polar Surface Area | 37.3 Ų | PubChem[3] |

| Boiling Point | ~200-220 °C (at 760 mmHg) | Estimation based on similar structures |

| Acidity (pKa) | ~4.0 - 4.5 | Estimation based on similar structures |

Proposed Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved from the commercially available terminal alkyne, 3-methyl-1-butyne. The proposed two-step sequence involves metallation followed by carboxylation. This approach is a standard and reliable method for converting terminal alkynes into their corresponding α,β-alkynoic acids.

References

A Comprehensive Technical Guide to 4-Methylpent-2-ynoic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

4-Methylpent-2-ynoic acid is a functionalized carboxylic acid that serves as a valuable building block in synthetic organic chemistry. Its unique structure, featuring an isopropyl group, a reactive alkyne moiety, and a carboxylic acid handle, makes it a versatile intermediate for the synthesis of more complex molecular architectures. For researchers and scientists in drug development, compounds like this compound are of particular interest. The constituent functional groups offer multiple points for chemical modification, enabling its incorporation into lead compounds to modulate physicochemical properties, explore structure-activity relationships (SAR), and develop novel therapeutic agents. The isopropyl group, for instance, can probe hydrophobic pockets in enzyme active sites, a strategy often employed in medicinal chemistry to enhance binding affinity and selectivity. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, a robust synthetic protocol, and its potential applications in the pharmaceutical sciences.

Nomenclature and Chemical Identity

Establishing a clear and unambiguous identity for a chemical entity is the foundation of scientific communication and reproducibility. This section details the standardized nomenclature and key identifiers for this compound.

IUPAC Name and Synonyms

The systematic name for this compound as determined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .

Commonly encountered synonyms in chemical literature and databases include:

-

2-Pentynoic acid, 4-methyl-[1]

Chemical Identifiers

For precise database searching and regulatory compliance, the following identifiers are crucial.

| Identifier | Value | Source |

| CAS Number | 65199-69-1 | ChemicalBook[1] |

| Molecular Formula | C₆H₈O₂ | PubChem[2] |

| Molecular Weight | 112.13 g/mol | ChemicalBook[1] |

| InChI | InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h5H,1-2H3,(H,7,8) | PubChem[2] |

| InChIKey | RQIRASYNLSFTIG-UHFFFAOYSA-N | PubChem[2] |

| Canonical SMILES | CC(C)C#CC(=O)O | PubChem[2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and pharmacokinetic profile. The data presented below are derived from predictive models and experimental values where available.

| Property | Value | Notes | Source |

| Melting Point | 39 °C | Experimental | ChemicalBook[1] |

| Boiling Point | 215.6 ± 9.0 °C | Predicted | ChemicalBook[1] |

| Density | 1.058 ± 0.06 g/cm³ | Predicted | ChemicalBook[1] |

| XLogP3 | 1.5 | Predicted; indicates moderate lipophilicity. | PubChemLite[2] |

Synthesis and Mechanistic Rationale

A reliable and scalable synthetic route is paramount for the practical application of any chemical building block. This section outlines a logical and well-established method for the preparation of this compound.

Proposed Synthetic Pathway: Carboxylation of an Acetylide

The chosen synthetic strategy involves the deprotonation of a terminal alkyne, 3-methyl-1-butyne, to form a potent nucleophile (an acetylide), which subsequently reacts with carbon dioxide. This method is highly effective for the synthesis of α,β-alkynoic acids.

-

Rationale for Route Selection: This pathway is selected for its efficiency and high atom economy. The starting material, 3-methyl-1-butyne, is commercially available and relatively inexpensive. The reactions involved—deprotonation with a strong base and carboxylation—are standard, high-yielding transformations in organic synthesis, ensuring the trustworthiness and reproducibility of the protocol.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol

This protocol is a self-validating system; successful progression through each step confirms the completion of the previous one, culminating in a final product verifiable by standard analytical techniques.

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add 3-methyl-1-butyne (1.0 eq) to the cooled THF.

-

-

Acetylide Formation:

-

Add n-butyllithium (1.05 eq, 2.5 M solution in hexanes) dropwise to the solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Causality Insight: The use of a strong, non-nucleophilic base like n-BuLi is critical to quantitatively deprotonate the terminal alkyne without competing side reactions. The low temperature maintains the stability of the organolithium reagent.

-

Stir the resulting milky white suspension at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

-

-

Carboxylation:

-

In a separate, dry flask, crush an excess of solid carbon dioxide (dry ice, ~5 eq) into a fine powder.

-

Rapidly transfer the powdered dry ice to the reaction flask containing the acetylide suspension.

-

Causality Insight: Using a large excess of CO₂ ensures the reaction goes to completion and minimizes side reactions of the acetylide with any unreacted starting material or product.

-

Allow the reaction mixture to slowly warm to room temperature overnight, allowing for the sublimation of excess CO₂.

-

-

Workup and Purification:

-

Once at room temperature, quench the reaction by slowly adding water (50 mL).

-

Transfer the mixture to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any non-polar impurities. Discard the organic layers.

-

Acidify the aqueous layer to pH ~2 with 3 M hydrochloric acid (HCl).

-

Extract the product from the acidified aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from hexanes to afford pure this compound.

-

Expected Spectroscopic Characterization

Structural confirmation is essential. The following are the expected spectral features for this compound, based on its functional groups. While experimental data for this specific compound is sparse, predictions can be made from analogous structures.[3]

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

δ ~10-12 ppm (s, 1H, broad): Carboxylic acid proton (-COOH).

-

δ ~2.6-2.8 ppm (sept, 1H): Methine proton (-CH(CH₃)₂).

-

δ ~1.2 ppm (d, 6H): Two equivalent methyl groups (-CH(CH₃)₂).

-

-

¹³C NMR Spectroscopy (CDCl₃, 100 MHz):

-

δ ~158-162 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

δ ~85-95 ppm: Alkyne carbon adjacent to the isopropyl group (-C≡C-CH).

-

δ ~75-80 ppm: Alkyne carbon adjacent to the carbonyl group (-C≡C-COOH).

-

δ ~28-32 ppm: Methine carbon (-CH(CH₃)₂).

-

δ ~21-24 ppm: Methyl carbons (-CH(CH₃)₂).

-

-

Infrared (IR) Spectroscopy (Neat):

-

ν ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

-

ν ~2230-2260 cm⁻¹ (sharp, medium): C≡C stretch of the internal alkyne.

-

ν ~1680-1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

-

-

Mass Spectrometry (EI):

-

m/z = 112.05: Calculated molecular ion [M]⁺ peak corresponding to the formula C₆H₈O₂.

-

Applications in Research and Drug Development

This compound is not merely a chemical curiosity but a tool for molecular innovation. Its utility stems from the strategic placement of its functional groups, which can be leveraged in multiple ways in a drug discovery campaign.

A Versatile Synthetic Intermediate

The molecule's three key regions—the carboxylic acid, the alkyne, and the isopropyl group—provide a platform for diverse chemical transformations.

-

Carboxylic Acid Handle: Can be readily converted into esters, amides, or acid chlorides, allowing for its conjugation to other molecules of interest or for the synthesis of bioisosteres.

-

Alkyne Moiety: Serves as a linchpin for reactions such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), Sonogashira coupling, or reduction to either a cis-alkene, trans-alkene, or a saturated alkane, providing precise control over molecular geometry.

-

Isopropyl Group: This group is often considered a "magic methyl" analogue, where its steric bulk can confer metabolic stability or enhance binding affinity by filling hydrophobic pockets in a target protein.[4] Its inclusion can be a key step in the hit-to-lead optimization process.[4]

Logical Framework for Application in Drug Discovery

The structural features of this compound directly inform its potential roles in the development of new therapeutics.[5][6]

Caption: Application framework for this compound in drug discovery.

Conclusion

This compound represents a potent and versatile tool for professionals in chemical research and drug development. Its well-defined structure, accessible synthesis, and multiple points for chemical elaboration make it an ideal starting point for constructing complex and biologically active molecules. By understanding its fundamental properties and synthetic accessibility, researchers can effectively integrate this building block into discovery programs, accelerating the development of next-generation therapeutics.

References

- 1. This compound | 65199-69-1 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C6H8O2) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II | MDPI [mdpi.com]

Theoretical properties of 4-Methylpent-2-ynoic acid

An In-depth Technical Guide to the Theoretical Properties of 4-Methylpent-2-ynoic Acid

Abstract

This compound (IUPAC name), a C6 acetylenic carboxylic acid, represents a molecule of significant interest from a theoretical and synthetic standpoint. While experimental data on this specific compound is scarce in public literature, its structure—featuring a terminal isopropyl group, an internal alkyne, and a carboxylic acid moiety—allows for a robust theoretical characterization. This guide provides a comprehensive analysis of its predicted physicochemical properties, theoretical spectroscopic signatures, plausible synthetic pathways, and expected chemical reactivity. The insights are synthesized from established chemical principles and data from analogous alkynoic acids, positioning this document as a foundational resource for researchers in synthetic chemistry and drug development exploring novel molecular scaffolds.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the molecular formula C₆H₈O₂[1][2]. Its structure is characterized by a five-carbon chain containing a carbon-carbon triple bond (an alkyne) between carbons 2 and 3, a carboxylic acid group at the C1 position, and a methyl branch at C4, forming an isopropyl group.

Chemical Structure

The structural formula provides the basis for all theoretical predictions regarding the molecule's behavior.

Figure 1: 2D structure of this compound.

Predicted Physicochemical Data

The following table summarizes key physicochemical properties derived from computational models and empirical rules for the functional groups present. These values are theoretical and await experimental verification.

| Property | Predicted Value | Source / Method |

| Molecular Formula | C₆H₈O₂ | (PubChem)[1][2] |

| Molecular Weight | 112.13 g/mol | (Calculated) |

| Monoisotopic Mass | 112.05243 Da | (PubChem)[2] |

| XlogP | 1.5 | (PubChemLite, Predicted)[2] |

| Topological Polar Surface Area | 37.3 Ų | (Guidechem, from analogue)[3] |

| Hydrogen Bond Donors | 1 | (Calculated) |

| Hydrogen Bond Acceptors | 2 | (Calculated)[3] |

| Rotatable Bond Count | 2 | (Calculated)[3] |

| Predicted pKa | ~4.5 | (Estimated from similar acids) |

Theoretical Spectroscopic Characterization

While experimental spectra for this compound are not publicly available, its structure allows for the prediction of its key spectroscopic features. This analysis is crucial for guiding the characterization of this molecule should it be synthesized. The following predictions are based on established principles of spectroscopy.[4]

¹H NMR Spectroscopy (Proton NMR)

-

Carboxylic Acid (–COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm. The chemical shift can vary with solvent and concentration.

-

Isopropyl Methine (–CH(CH₃)₂): A septet is predicted around δ 2.8-3.2 ppm, coupled to the six equivalent methyl protons.

-

Isopropyl Methyls (–CH(CH₃)₂): A doublet is expected around δ 1.2-1.4 ppm, integrating to 6 protons, coupled to the single methine proton.

¹³C NMR Spectroscopy (Carbon NMR)

-

Carbonyl (–C=O): The carboxylic acid carbon is expected to appear significantly downfield, around δ 160-175 ppm.

-

Alkynyl Carbons (–C≡C–): The two sp-hybridized carbons of the alkyne will appear in the δ 70-90 ppm range. The carbon closer to the carboxylic acid (C2) will likely be slightly more downfield than C3.

-

Isopropyl Methine (–CH(CH₃)₂): This carbon is predicted to have a chemical shift in the δ 25-35 ppm range.

-

Isopropyl Methyls (–CH(CH₃)₂): The two equivalent methyl carbons are expected to resonate around δ 20-25 ppm.

Infrared (IR) Spectroscopy

-

O–H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C=O Stretch (Carbonyl): A strong, sharp absorption should appear in the range of 1700–1725 cm⁻¹.

-

C≡C Stretch (Alkyne): A weak to medium, sharp absorption is predicted in the 2210–2260 cm⁻¹ region. For an internal alkyne like this, the peak may be weak.

-

C–H Stretch (sp³): Absorptions are expected just below 3000 cm⁻¹ (around 2870-2960 cm⁻¹).

Proposed Synthesis and Reactivity Profile

Alkynoic acids are valuable synthetic intermediates used in the production of fine chemicals, pharmaceuticals, and bioactive compounds.[5]

Plausible Synthetic Pathway

A robust and common method for the synthesis of α,β-alkynoic acids is the carboxylation of a terminal alkyne.[5] A plausible route to this compound would, therefore, start from the commercially available 3-methyl-1-butyne.

Protocol: Synthesis via Carboxylation of 3-Methyl-1-butyne

-

Deprotonation: Dissolve 3-methyl-1-butyne in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C. Add one equivalent of a strong base, such as n-butyllithium (n-BuLi), dropwise to generate the lithium acetylide in situ.

-

Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the solution or pour the acetylide solution over crushed dry ice. This reaction forms the lithium carboxylate salt.

-

Acidic Workup: Allow the reaction mixture to warm to room temperature. Quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) until the solution is acidic (pH ~2).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via column chromatography or distillation.

Figure 2: Proposed synthetic workflow for this compound.

Expected Chemical Reactivity

The dual functionality of an alkyne and a carboxylic acid makes this molecule a versatile substrate for various transformations.

-

Decarboxylative Reactions: Alkynoic acids can serve as stable surrogates for terminal alkynes through in-situ decarboxylation, which is a significant strategy in click chemistry and cross-coupling reactions.[5]

-

Metal-Catalyzed Reactions: The alkyne moiety is susceptible to a wide range of metal-catalyzed reactions. Gold (Au) and other carbophilic metals are known to catalyze the cycloisomerization of alkynoic acids to form unsaturated lactone rings, which are common motifs in natural products.[6][7][8][9]

-

Cascade Reactions: The molecule is a prime candidate for cascade reactions where an initial metal-catalyzed intramolecular hydrocarboxylation triggers subsequent reactions with dinucleophiles, leading to complex heterocyclic structures in a single pot.[6][7]

-

Standard Carboxylic Acid Reactions: The carboxyl group can undergo esterification, conversion to an acid chloride, or reduction to the corresponding alcohol, providing further avenues for synthetic diversification.

Potential Applications and Biological Significance

While no specific biological activity has been documented for this compound, the structural motifs it contains are of high interest in medicinal chemistry. Alkynoic acids are recognized as important intermediates for producing bioactive compounds and complex molecules.[5] The development of synthetic organic compounds is a key area of research for new therapeutic agents, including anticancer and antibacterial drugs.[10] The reactivity profile of this compound makes it a potential building block for generating libraries of novel compounds for high-throughput screening.

Safety and Handling

No specific material safety data sheet (MSDS) exists for this compound. However, based on its functional groups, it must be handled with the precautions appropriate for a corrosive and potentially combustible organic acid.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11][12] All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[12][14] Containers should be tightly closed.[13] It should be stored away from incompatible materials such as strong bases, oxidizing agents, and metals, which can be corroded by acids.[11][12]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and dispose of as hazardous chemical waste according to local regulations.[14] Do not allow it to enter sewers or waterways.[14]

Conclusion

This compound, while not extensively studied experimentally, presents a compelling theoretical profile. Its structure suggests predictable spectroscopic signatures that would enable its unambiguous identification. The molecule is accessible through established synthetic methodologies, such as the carboxylation of the corresponding terminal alkyne. Its rich reactivity, stemming from the interplay between the alkyne and carboxylic acid groups, positions it as a versatile building block for constructing more complex molecular architectures, particularly through modern metal-catalyzed cascade reactions. This guide serves as a foundational document to stimulate and support future research into the synthesis, characterization, and application of this and related acetylenic acids.

References

- 1. This compound | C6H8O2 | CID 12456339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H8O2) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]

- 12. Specification for storage and transport of carboxylic acids-Chemwin [en.888chem.com]

- 13. scribd.com [scribd.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Methylpent-2-ynoic Acid

This guide provides a comprehensive analysis of the molecular structure and bonding of 4-methylpent-2-ynoic acid, a valuable building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental chemical principles governing the compound's architecture and reactivity.

Introduction: Unveiling this compound

This compound, with the chemical formula C6H8O2, is a carboxylic acid characterized by a carbon-carbon triple bond (an alkyne) and a branched alkyl group.[1][2] Its unique structural features, including the rigidity of the alkyne and the acidity of the carboxyl group, make it a versatile synthon for the preparation of more complex molecules. Understanding its molecular geometry and electronic distribution is paramount for predicting its reactivity and designing synthetic pathways.

Molecular Structure and Geometry

The IUPAC name, this compound, precisely describes its structure. A five-carbon chain forms the backbone, with a carboxylic acid group at position 1 and a triple bond between carbons 2 and 3. A methyl group is attached to carbon 4, creating an isopropyl moiety.

| Identifier | Value |

| Molecular Formula | C6H8O2 |

| IUPAC Name | This compound |

| SMILES | CC(C)C#CC(=O)O[2] |

| InChI | InChI=1S/C6H8O2/c1-5(2)3-4-6(7)8/h5H,1-2H3,(H,7,8)[2] |

| Monoisotopic Mass | 112.05243 Da[2] |

The presence of the alkyne imposes a linear geometry on the C2-C3-C4 portion of the molecule. The sp hybridization of carbons 2 and 3 dictates a 180° bond angle. The carboxylic acid group at C1 is trigonal planar due to the sp2 hybridization of the carbonyl carbon. The isopropyl group at C4 has a tetrahedral geometry around the sp3 hybridized carbon.

Caption: 2D representation of this compound's molecular structure.

An In-depth Look at Chemical Bonding

The bonding in this compound is a combination of strong sigma (σ) bonds and weaker pi (π) bonds, arising from the hybridization of atomic orbitals.

Hybridization and Sigma (σ) Framework

To achieve the observed molecular geometry and minimize electron-pair repulsion, the carbon and oxygen atoms adopt hybridized orbitals.

-

Carboxylic Acid Group (C1, O, OH): The carbonyl carbon (C1) is sp2 hybridized . It forms three σ bonds: one with C2, one with the carbonyl oxygen, and one with the hydroxyl oxygen. These bonds are arranged in a trigonal planar geometry with bond angles of approximately 120°. The carbonyl oxygen is also sp2 hybridized, with two lone pairs residing in two of its sp2 orbitals. The hydroxyl oxygen is sp3 hybridized , forming σ bonds with C1 and the hydrogen atom, with its two lone pairs occupying the other two sp3 orbitals.

-

Alkyne Group (C2, C3): The two carbons of the triple bond (C2 and C3) are sp hybridized . Each sp hybridized carbon has two sp orbitals and two unhybridized p orbitals. The sp orbitals are oriented 180° apart. One sp orbital from C2 overlaps with an sp2 orbital from C1 to form a σ bond. The other sp orbital of C2 overlaps with an sp orbital from C3 to form the C-C σ bond of the alkyne. Similarly, one sp orbital from C3 forms a σ bond with an sp3 orbital from C4.

-

Isopropyl Group (C4, C5, C6): The carbon atom at position 4 and the two methyl carbons (C5 and C6) are all sp3 hybridized . This results in a tetrahedral geometry around these atoms with bond angles close to the ideal 109.5°.

The Pi (π) System

The unhybridized p orbitals on the sp and sp2 hybridized carbons are responsible for the formation of π bonds.

-

Alkyne π Bonds: The two unhybridized p orbitals on C2 and the two on C3 are perpendicular to the C-C σ bond and to each other. The sideways overlap of these p orbitals results in the formation of two π bonds, completing the carbon-carbon triple bond. This region of high electron density is a key site for chemical reactions.

-

Carbonyl π Bond: The unhybridized p orbital on the sp2 hybridized C1 overlaps with a p orbital on the sp2 hybridized carbonyl oxygen to form one π bond. This C=O double bond is polarized, with the electron density shifted towards the more electronegative oxygen atom.

Caption: Orbital hybridization and bonding framework of this compound.

Spectroscopic Signatures for Structural Elucidation

While experimental data for this compound is not extensively published, its structure can be reliably predicted to exhibit characteristic spectroscopic features.

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption between 2500 and 3300 cm⁻¹ is expected for the carboxylic acid O-H bond due to hydrogen bonding.

-

C≡C Stretch: A sharp, medium to weak absorption around 2100-2260 cm⁻¹ is characteristic of the carbon-carbon triple bond.

-

C=O Stretch: A strong, sharp absorption between 1700 and 1725 cm⁻¹ will be present due to the carbonyl group of the carboxylic acid.

-

C-H Stretches: Absorptions for sp3 C-H bonds in the isopropyl group will appear just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A highly deshielded singlet, typically appearing between 10 and 13 ppm, which is often broad.

-

Isopropyl Protons (-CH(CH₃)₂): A doublet for the two methyl groups (6H) and a septet for the methine proton (1H).

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the range of 170-185 ppm.

-

Alkyne Carbons (-C≡C-): Two distinct signals in the region of 65-90 ppm.

-

Isopropyl Carbons (-CH(CH₃)₂): Signals for the methine and methyl carbons in the aliphatic region (typically 15-40 ppm).

-

Conclusion

The molecular architecture of this compound is a direct consequence of the principles of orbital hybridization and electron-pair repulsion. Its linear alkyne unit, planar carboxylic acid function, and tetrahedral isopropyl group create a molecule with distinct regions of electron density and reactivity. This in-depth understanding of its structure and bonding is crucial for its effective application in the synthesis of novel chemical entities in the pharmaceutical and materials science industries.

References

A Comprehensive Technical Guide to the Physical Properties of 4-Methylpent-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylpent-2-ynoic acid, a niche carboxylic acid, presents a unique molecular architecture of interest in synthetic organic chemistry and drug discovery. Its structure, featuring a terminal isopropyl group and a carbon-carbon triple bond within the carboxylic acid chain, imparts specific physicochemical characteristics that are crucial for its application in further chemical synthesis and as a potential building block in medicinal chemistry. An in-depth understanding of its fundamental physical properties, namely its melting and boiling points, is paramount for its effective handling, purification, and reaction design. This guide provides a detailed overview of these properties, the methodologies for their determination, and the underlying scientific principles.

Core Physical Properties of this compound

The physical state and thermal behavior of a compound are dictated by its intermolecular forces. For this compound, these are primarily hydrogen bonding from the carboxylic acid moiety and van der Waals forces along the carbon chain. The rigidity of the alkyne unit also influences its crystal packing and boiling characteristics.

| Physical Property | Value | Source |

| Melting Point | 39 °C | ChemicalBook[1] |

| Boiling Point | 215.6 ± 9.0 °C (Predicted) | ChemicalBook[1] |

Note: The boiling point is a predicted value and should be confirmed experimentally for high-precision applications.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is fundamental to compound characterization. The following sections detail the standard, field-proven methodologies for these measurements.

Melting Point Determination: Differential Scanning Calorimetry (DSC)

Principle: Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] The melting of a crystalline solid is an endothermic process, resulting in a detectable peak on the DSC thermogram, the apex of which corresponds to the melting point.[2]

Experimental Workflow:

Caption: Workflow for Melting Point Determination using DSC.

Step-by-Step Protocol:

-

Calibration: Calibrate the DSC instrument using a certified standard with a known melting point (e.g., indium) to ensure temperature accuracy.[3]

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Reference Pan: Prepare an empty, sealed aluminum pan to serve as the reference.

-

Instrument Loading: Place the sample and reference pans into the DSC cell.

-

Atmosphere Control: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate to create a stable thermal environment.

-

Thermal Program: Equilibrate the cell at a temperature below the expected melting point. Then, initiate a linear temperature ramp (e.g., 10 °C/minute) through the melting transition.

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: The resulting thermogram will show an endothermic peak. The onset or peak maximum of this peak is taken as the melting point of the sample.

Boiling Point Determination: Thiele Tube Method

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[4] The Thiele tube method is a convenient technique for determining the boiling point of small quantities of liquid by observing the temperature at which a continuous stream of vapor bubbles ceases and the liquid is drawn back into a capillary tube.

Experimental Workflow:

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Step-by-Step Protocol:

-

Sample Preparation: Place a small amount of this compound into a small-diameter test tube (fusion tube).

-

Capillary Insertion: Take a capillary tube and seal one end using a flame. Place the capillary tube, open end down, into the fusion tube containing the sample.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.

-

Heating Bath: Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner or a hot plate. The design of the tube ensures uniform heating of the oil bath through convection.

-

Observation: As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles. Upon reaching the boiling point, the sample's vapor will cause a rapid and continuous stream of bubbles to emerge from the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube is the boiling point of the sample.

-

Record Pressure: It is crucial to also record the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

Conclusion

The accurate determination of the melting and boiling points of this compound is a critical first step in its characterization and subsequent use in research and development. This guide has provided the known values for these properties and detailed, robust protocols for their experimental verification. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is the cornerstone of scientific integrity in drug development and chemical synthesis.

References

Solubility of 4-Methylpent-2-ynoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methylpent-2-ynoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Recognizing the current absence of extensive published quantitative solubility data for this specific compound, this document serves as a foundational resource for researchers, chemists, and formulation scientists. It integrates theoretical principles of solute-solvent interactions with practical, step-by-step protocols for both qualitative and quantitative solubility assessment. The methodologies are designed to be self-validating, ensuring that professionals in pharmaceutical and chemical development can generate reliable and accurate data to support their research objectives.

Introduction: The Significance of Solubility in Research and Development

Solubility is a critical physicochemical parameter that governs the feasibility of a chemical entity's application in numerous fields, from drug delivery to materials science. For an unsaturated carboxylic acid like this compound (PubChem CID: 12456339), understanding its solubility profile is paramount for reaction engineering, purification via crystallization, formulation design, and analytical method development. The unique molecular architecture of this compound—featuring a polar carboxylic acid head, a semi-rigid alkynyl group, and a branched non-polar tail—suggests a nuanced solubility behavior that necessitates a systematic approach for its characterization. This guide elucidates that approach.

Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the first step toward predicting its behavior in different solvent environments.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 112.13 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Structure | See Figure 1 | - |

The structure of this compound dictates its solubility. It is an amphiphilic molecule with distinct regions contributing to its interaction with solvents.

-

Polar Head Group: The carboxylic acid (-COOH) is a highly polar functional group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This region promotes solubility in polar solvents[2].

-

Non-Polar Tail: The isobutyl group (-CH(CH₃)₂) is non-polar and contributes to van der Waals interactions. This hydrocarbon tail enhances solubility in non-polar solvents[2][3].

-

Alkynyl Group: The carbon-carbon triple bond (C≡C) introduces rigidity and is an electron-rich region, capable of participating in π-π stacking or other electrostatic interactions.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction[2]. This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding. Due to its carboxylic acid group, this compound is expected to have moderate to high solubility in short-chain alcohols. Its solubility in water is likely limited due to the C6 hydrocarbon backbone; as the non-polar carbon chain length increases in carboxylic acids, water solubility decreases[3].

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents have dipole moments but do not donate hydrogen bonds. They can act as hydrogen bond acceptors for the carboxylic acid's proton. Therefore, good solubility is anticipated in solvents like acetone and DMSO.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents rely on weaker van der Waals forces. The non-polar isobutyl group will promote some solubility, but the highly polar carboxylic acid group will strongly disfavor dissolution. Low solubility is expected in hexane. Toluene, with its aromatic ring, might show slightly better solubility due to potential π-π interactions with the alkyne group.

-

Solvents of Intermediate Polarity (e.g., Diethyl Ether, Dichloromethane): These solvents represent a middle ground and may effectively solvate both the polar and non-polar portions of the molecule, leading to good solubility.

The dissolution of a solid in a liquid is also a thermodynamic process. For most solids, this is an endothermic process, meaning solubility typically increases with temperature according to Le Châtelier's Principle[4][5].

Experimental Determination of Solubility: Protocols

Given the lack of published data, experimental determination is essential. The following protocols provide a systematic workflow for characterizing the solubility of this compound.

Mandatory Safety Precautions

Before commencing any experimental work, consult the supplier-specific Safety Data Sheet (SDS) for this compound. Carboxylic acids are often corrosive and can cause skin and eye damage[6][7][8].

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood[9].

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes[8][10].

Protocol 1: Qualitative Solubility Assessment

This rapid screening method helps classify the compound's solubility in a range of representative solvents.

Objective: To determine if the compound is "soluble," "partially soluble," or "insoluble" in various solvents at ambient temperature. A common threshold for "soluble" in such tests is approximately 25-30 mg of solute in 0.75-1.0 mL of solvent[11][12].

Materials:

-

This compound

-

Small test tubes or 1.5 mL vials

-

Graduated micropipettes or small graduated cylinders

-

Vortex mixer

-

Selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Acetone, Ethanol, Methanol, Water).

Procedure:

-

Aliquot Solvent: Add 0.75 mL of the first test solvent to a clean, dry test tube[12].

-

Add Solute: Accurately weigh and add approximately 25 mg of this compound to the test tube[11].

-

Mix: Cap the test tube and shake vigorously or vortex for 30-60 seconds[11][12].

-

Observe: Allow the mixture to stand for 1-2 minutes. Observe against a contrasting background.

-

Soluble: The solution is a clear, homogeneous liquid with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may appear cloudy.

-

Insoluble: The solid appears largely unchanged at the bottom of the test tube.

-

-

Record: Document the observation in a data table (see Table 2).

-

Repeat: Repeat steps 1-5 for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility at a specific temperature, providing a precise concentration value.

Objective: To measure the maximum concentration (e.g., in mg/mL or mol/L) of this compound that dissolves in a solvent at a controlled temperature.

Materials:

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or titrator).

Procedure:

-

Prepare Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). "Excess" means adding enough solid so that a significant amount remains undissolved after equilibration.

-

Equilibration: Seal the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is confirmed if samples taken at different time points (e.g., 24h and 48h) yield the same concentration.

-

Phase Separation: Remove the vial from the shaker and let it stand in a temperature-controlled bath for several hours to allow undissolved solids to settle.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pipette or syringe. Immediately filter the sample through a syringe filter to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., titration with standard NaOH, or UV-Vis/HPLC analysis if the compound has a suitable chromophore).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility at that temperature.

Data Presentation and Interpretation

Systematic recording of experimental results is crucial. The following template can be used to log data from the qualitative and quantitative protocols.

Table 2: Solubility Profile of this compound (Template for Experimental Data)

| Solvent Class | Solvent | Polarity Index | Qualitative Solubility (at 25°C) | Quantitative Solubility (mg/mL at 25°C) | Notes |

| Non-Polar | n-Hexane | 0.1 | e.g., Insoluble | ||

| Toluene | 2.4 | ||||

| Intermediate | Diethyl Ether | 2.8 | |||

| Dichloromethane | 3.1 | ||||

| Polar Aprotic | Acetone | 5.1 | |||

| Acetonitrile | 5.8 | ||||

| DMSO | 7.2 | ||||

| Polar Protic | Ethanol | 4.3 | e.g., Soluble | ||

| Methanol | 5.1 | ||||

| Water | 10.2 | e.g., Partially Soluble |

Interpreting this data will allow researchers to select appropriate solvents for chemical reactions (where reactants must be dissolved), for purification (choosing a solvent in which the compound is highly soluble when hot but poorly soluble when cold for recrystallization), or for formulation (selecting a biocompatible solvent system that can deliver the desired concentration).

Conclusion

While published quantitative data for the solubility of this compound is scarce, a robust understanding of its molecular structure allows for strong theoretical predictions. This guide provides the necessary framework and detailed experimental protocols for researchers to generate this critical data in-house. By systematically applying the principles of solute-solvent interaction and adhering to the validated methodologies presented, scientists in the chemical and pharmaceutical industries can confidently characterize the solubility profile of this compound, enabling its effective use in a wide array of applications.

References

- 1. This compound | C6H8O2 | CID 12456339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 4-methyl-pent-2-enoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. 4-Methyl-2-pentenoic acid | C6H10O2 | CID 12216200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. synerzine.com [synerzine.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. chembk.com [chembk.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Unlocking the Potential of 4-Methylpent-2-ynoic Acid: A Technical Guide to Novel Research Frontiers

Executive Summary

4-Methylpent-2-ynoic acid is a small molecule poised for significant exploration in chemical and biological sciences. While direct literature on this specific compound is sparse[1], its structure combines three key features—a terminal alkyne, a carboxylic acid, and an isopropyl group—that suggest a wealth of potential applications. The terminal alkyne is a versatile functional group in medicinal chemistry, prized for its unique geometry and reactivity in modern synthetic transformations[2][3]. The carboxylic acid provides a handle for derivatization and a key interaction point for biological targets, while the isopropyl moiety imparts lipophilicity, influencing pharmacokinetic properties. This guide synthesizes insights from related alkynoic acids and alkyne-containing molecules to propose novel, high-potential research directions for this compound in medicinal chemistry, advanced organic synthesis, and materials science. We provide detailed rationales, exemplary protocols, and structured workflows to empower researchers to unlock the latent value of this versatile chemical scaffold.

Molecular Profile and Strategic Significance

This compound (C₆H₈O₂) is an unsaturated carboxylic acid featuring a linear, rigid alkyne functional group. This structural rigidity can be highly advantageous in drug design, allowing for precise directional interactions within protein binding pockets[2][3]. The terminal alkyne also serves as a critical reactive handle for a host of powerful chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

| Property | Value | Source |

| Molecular Formula | C₆H₈O₂ | PubChem[1] |

| Molecular Weight | 112.13 g/mol | PubChem[1] |

| Key Features | Terminal Alkyne, Carboxylic Acid, Isopropyl Group | - |

| Predicted pKa | ~4.0-4.5 (typical for carboxylic acids) | - |

| Predicted LogP | ~1.5-2.0 (estimated) | - |

The combination of a hydrophilic carboxylic acid and a lipophilic isopropyl group provides a balanced physicochemical profile, making it an attractive starting point for developing molecules with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Potential Research Area 1: Medicinal Chemistry & Chemical Biology

The acetylene group is a privileged structure in medicinal chemistry, found in numerous approved drugs targeting a wide array of proteins[4][5]. This compound can serve as a foundational scaffold for developing novel therapeutic agents and chemical probes.

Rationale: A Scaffold for Enzyme Inhibition

Many enzymes, particularly hydrolases and transferases, feature active sites that can be targeted by small molecules. The carboxylic acid of this compound can mimic the carboxylate of natural substrates (e.g., fatty acids, amino acids), anchoring the molecule in the active site through ionic interactions or hydrogen bonds. The alkyne can then function in several ways:

-

As a Covalent Warhead: The terminal alkyne can act as a reactive group to form a covalent bond with a nearby nucleophilic residue (e.g., cysteine, serine) in an enzyme's active site, leading to irreversible inhibition.

-

As a Rigid Linker: The alkyne can serve as a non-polar, rigid spacer to position other pharmacophoric groups in a favorable geometry for optimal binding[3].

-

For Bio-orthogonal Labeling: The molecule can be used as a chemical biology probe. After binding to its target, the terminal alkyne allows for the "clicking" on of a reporter tag (like a fluorophore or biotin) for target identification and validation.

A study on other 2-alkynoic acids has demonstrated their potential as antimycobacterial agents, suggesting that this class of compounds has inherent biological activity worth exploring[6].

Proposed Therapeutic Targets

Based on the structural motifs, potential enzyme targets include:

-

Fatty Acid Amide Hydrolase (FAAH): An enzyme involved in the degradation of endocannabinoids.

-

Histone Deacetylases (HDACs): A class of enzymes crucial in epigenetic regulation.

-

Monoamine Oxidase (MAO): A target for drugs treating depression and neurodegenerative diseases[4].

-

Tyrosine Kinases: Many kinase inhibitors feature a terminal alkyne moiety[4][5].

Experimental Workflow: From Hit to Lead

The following workflow outlines a strategy for exploring the medicinal chemistry potential of this compound.

Caption: A proposed workflow for the discovery of bioactive compounds.

Potential Research Area 2: Advanced Organic Synthesis

Alkynoic acids are powerful intermediates in organic synthesis, capable of undergoing a wide range of transformations. They can act as stable, easy-to-handle surrogates for gaseous alkynes via in-situ decarboxylation[7]. Furthermore, metal-catalyzed cascade reactions involving alkynoic acids provide rapid access to complex heterocyclic structures[8][9].

The Alkyne as a Versatile Handle

The terminal alkyne is a gateway to numerous carbon-carbon and carbon-heteroatom bond-forming reactions:

-

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to build complex molecular architectures.

-

Click Chemistry (CuAAC): Reaction with azides to form stable 1,2,3-triazole rings, ideal for linking molecular fragments[2][3].

-

Hydrofunctionalization: Addition of various nucleophiles across the triple bond, catalyzed by metals like gold or platinum, to generate functionalized alkenes[10].

The Carboxylic Acid in Cascade Reactions

The carboxylic acid can act as an intramolecular nucleophile. Gold-catalyzed cycloisomerization of alkynoic acids generates alkylidene lactones, which are versatile intermediates for further reactions[10][11]. When reacted with dinucleophiles (such as functionalized amines), this triggers a cascade reaction, enabling the one-pot synthesis of diverse nitrogen-containing heterocycles[8][9].

Caption: Key synthetic transformations of this compound.

Potential Research Area 3: Materials Science & Bioconjugation

The dual functionality of this compound makes it an excellent candidate for applications in materials science, particularly for surface modification and polymer synthesis.

-

Surface Functionalization: The carboxylic acid can be used to anchor the molecule onto metal oxide surfaces (e.g., TiO₂, ITO, iron oxides). The outwardly projecting terminal alkyne then provides a "clickable" handle for the subsequent attachment of biomolecules, polymers, or nanoparticles via CuAAC. This is a powerful strategy for creating biosensors, functionalized nanoparticles, or biocompatible coatings.

-

Polymer Synthesis: Alkynoic acids can serve as monomers or functional comonomers in polymerization reactions. The alkyne group can be polymerized to form polyacetylene-type materials or used as a pendant group for post-polymerization modification via click chemistry.

Exemplary Experimental Protocols

To facilitate the exploration of these research areas, we provide two foundational protocols.

Protocol 5.1: Synthesis of N-Benzyl-4-methylpent-2-ynamide

This protocol details the derivatization of the carboxylic acid functionality.

Objective: To synthesize an amide derivative to explore SAR around the carboxylate.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add HATU and stir for 5 minutes at room temperature.

-

Add benzylamine to the mixture, followed by the dropwise addition of DIPEA.

-

Allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 5.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol demonstrates the utility of the alkyne as a "click" handle.

Objective: To conjugate the alkyne with an azide-containing molecule (e.g., Azidothymidine) to form a triazole.

Materials:

-

This compound (1.0 eq)

-

Azidothymidine (AZT) (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.3 eq)

-

Solvent system: t-Butanol/Water (1:1)

Procedure:

-

In a vial, dissolve this compound and Azidothymidine in the t-Butanol/Water solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄ solution. The mixture should turn a yellow-green color.

-

Stir the reaction vigorously at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

-

Upon completion, the product may precipitate or can be extracted. Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting triazole product via flash chromatography or recrystallization.

-

Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

This compound represents a molecule of high latent potential. Its constituent functional groups are cornerstones of modern chemical synthesis and drug design. By leveraging established reactivity patterns of alkynes and carboxylic acids, researchers can rapidly generate diverse molecular libraries for biological screening, develop novel synthetic methodologies for creating complex heterocycles, and design advanced materials with tailored surface properties. The research avenues proposed in this guide provide a strategic roadmap for transforming this simple building block into high-value chemical entities. The continued exploration of such versatile scaffolds is essential for driving innovation across the chemical and pharmaceutical sciences.

References

- 1. This compound | C6H8O2 | CID 12456339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 4. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Metal-Catalyzed Cascade Reactions between Alkynoic Acids and Dinucleophiles: A Review | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

The Acidity and pKa of 4-Methylpent-2-ynoic Acid: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 4-methylpent-2-ynoic acid, a molecule of interest in medicinal chemistry and drug development. Through a synthesis of theoretical principles, comparative data analysis, and detailed experimental and computational protocols, this document offers researchers and scientists a thorough understanding of the physicochemical properties governing the ionization of this unique alkynoic acid. The interplay of its structural features—the carboxylic acid group, the carbon-carbon triple bond, and the isopropyl substituent—is dissected to elucidate their collective impact on the molecule's acidity. This guide serves as a critical resource for professionals engaged in the design and development of novel therapeutics, where a profound understanding of a molecule's ionization state is paramount for predicting its pharmacokinetic and pharmacodynamic behavior.

Introduction: The Critical Role of Acidity in Drug Design

The acidic or basic nature of a drug molecule, quantified by its pKa value, is a cornerstone of its pharmaceutical profile. The ionization state of a compound at physiological pH (typically ~7.4) dictates its solubility, membrane permeability, protein binding, and ultimately, its therapeutic efficacy and safety. For researchers in drug discovery and development, a precise understanding of a molecule's pKa is not merely an academic exercise but a fundamental prerequisite for rational drug design.[1]

This compound presents an intriguing case study in molecular acidity. As a carboxylic acid, its primary acidic character is well-established. However, the presence of a carbon-carbon triple bond (an alkyne) and a branched alkyl group (isopropyl) introduces electronic effects that significantly modulate its acidity relative to simple alkanoic acids. This guide will delve into these structural nuances to provide a detailed exposition of the factors governing the pKa of this compound.

Structural Analysis and Predicted Acidity of this compound

The structure of this compound is characterized by a five-carbon chain with a carboxylic acid group at one terminus, a triple bond between the second and third carbons, and a methyl branch at the fourth carbon, forming an isopropyl group.

Chemical Structure of this compound:

The predicted pKa value for this compound is approximately 2.66 ± 0.10 . This value suggests that it is a considerably stronger acid than a typical saturated carboxylic acid. To understand the origin of this enhanced acidity, we must analyze the electronic effects of its constituent functional groups.

The Inductive and Resonance Effects of the Alkyne Moiety

The most significant contributor to the heightened acidity of this compound is the carbon-carbon triple bond. The sp-hybridized carbon atoms of the alkyne are more electronegative than sp2- or sp3-hybridized carbons. This increased electronegativity results in a strong electron-withdrawing inductive effect (-I effect), which stabilizes the conjugate base (the carboxylate anion) formed upon deprotonation.[2][3] The triple bond effectively pulls electron density away from the carboxylate group, delocalizing the negative charge and making the corresponding acid more willing to donate its proton.

The Inductive Effect of the Isopropyl Group

In contrast to the electron-withdrawing alkyne, the isopropyl group at the 4-position is an electron-donating group (+I effect).[4] Alkyl groups, through hyperconjugation and inductive effects, push electron density towards the carboxylic acid group.[5][6] This has a destabilizing effect on the carboxylate anion by intensifying the negative charge. Consequently, the presence of the isopropyl group is expected to slightly decrease the acidity of the molecule compared to a linear alkynoic acid.

Comparative pKa Analysis: Unraveling Structural Contributions

To contextualize the acidity of this compound, it is instructive to compare its pKa with that of structurally related molecules.

| Compound | Structure | pKa (Value) | Source |

| This compound | CH3CH(CH3)C≡CCOOH | ~2.66 (Predicted) | [5] |

| Pent-2-ynoic acid | CH3CH2C≡CCOOH | ~2.70 (Predicted) | [7][8][9] |

| 4-Methylpentanoic acid | CH3CH(CH3)CH2CH2COOH | 4.84 (Experimental) | [10][11] |

| Pentanoic acid | CH3CH2CH2CH2COOH | 4.82 (Experimental) |

Key Observations:

-